N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide
Description
Properties
IUPAC Name |
N-(2-methoxyethyl)-N'-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O4/c1-25-11-8-19-15(22)16(23)20-12-13-4-9-21(10-5-13)17(24)14-2-6-18-7-3-14/h2-3,6-7,13H,4-5,8-12H2,1H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RERDFNRVRRXCNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCC1CCN(CC1)C(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-Isonicotinoylpiperidin-4-ylmethylamine
Step 1 : 4-(Aminomethyl)piperidine (10 mmol) is dissolved in anhydrous dichloromethane (DCM) under nitrogen. Isonicotinoyl chloride (12 mmol) is added dropwise at 0°C, followed by triethylamine (15 mmol). The mixture stirs for 6 hr at room temperature.
Workup :
- Quench with ice-water
- DCM extraction (3×50 mL)
- Drying over MgSO₄
- Rotary evaporation yields white crystalline solid (87% yield).
Characterization :
Preparation of N-(2-Methoxyethyl)oxalyl Chloride
Step 2 : Oxalyl chloride (15 mmol) is dissolved in dry THF at -78°C. 2-Methoxyethylamine (14 mmol) in THF is added slowly. The reaction warms to 0°C over 2 hr.
Critical Parameters :
- Strict temperature control prevents over-chlorination
- Nitrogen atmosphere minimizes moisture ingress
Intermediate Characterization :
- FT-IR (KBr): 1812 cm⁻¹ (C=O stretch), 1685 cm⁻¹ (N-Cl stretch)
Final Coupling Reaction
Step 3 : The oxalyl chloride intermediate (10 mmol) reacts with 1-isonicotinoylpiperidin-4-ylmethylamine (10 mmol) in DCM containing 4-dimethylaminopyridine (DMAP, 0.5 mmol). After 12 hr reflux, the mixture is cooled and filtered.
Purification :
- Column chromatography (SiO₂, EtOAc/Hexane 3:7)
- Recrystallization from ethanol/water (9:1)
Yield : 68% as colorless needles
Mechanistic Considerations
The reaction proceeds via nucleophilic acyl substitution (Scheme 1):
- Oxalyl chloride activation : The electrophilic carbonyl reacts with 2-methoxyethylamine to form mono-chloride intermediate.
- Amide bond formation : Piperidine derivative attacks the activated carbonyl, releasing HCl.
- Steric Effects : Bulky piperidine group necessitates extended reaction times compared to linear amines.
Key side reactions include:
- Bis-acylation : Controlled by stoichiometric excess of oxalyl chloride (1.2:1 ratio)
- Piperidine ring oxidation : Mitigated by inert atmosphere
Analytical Validation
Spectroscopic Characterization
Table 1 : Comparative NMR Data
| Proton Environment | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Pyridine H2/H6 | 8.78 | d (J=4.8 Hz) | 2H |
| Piperidine CH₂NH | 3.02 | d (J=6.4 Hz) | 2H |
| OCH₂CH₂OCH₃ | 3.54 | t (J=5.6 Hz) | 2H |
| OCH₃ | 3.36 | s | 3H |
Mass Spectrometry :
- ESI-MS : m/z 391.2 [M+H]⁺ (calc. 391.18)
Purity Assessment
HPLC Conditions :
- Column: C18 (4.6×150 mm, 5 µm)
- Mobile phase: MeCN/H₂O (70:30)
- Retention time: 6.78 min
- Purity: 99.1% (220 nm)
Process Optimization Insights
Table 2 : Solvent Screening Results
| Solvent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|
| DCM | 25 | 12 | 68 |
| THF | 40 | 8 | 72 |
| DMF | 80 | 6 | 58 |
Optimal conditions: THF at 40°C for 8 hr (72% yield). Polar aprotic solvents enhance nucleophilicity but may promote decomposition at higher temperatures.
Comparative Method Analysis
Alternative Route : Solid-phase synthesis using Wang resin-bound oxalamide demonstrated in PMC2880475 achieved 61% yield but required specialized equipment. Solution-phase methods remain preferable for scale-up.
Chemical Reactions Analysis
Types of Reactions: N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
Structural and Physicochemical Properties
The table below compares key structural features and physicochemical data of the target compound with analogs from the evidence:
*Calculated based on molecular formula.
Key Observations :
- Substituent Diversity: The target compound’s isonicotinoylpiperidine moiety is unique among the analogs, which commonly feature chlorophenyl, thiazole, or morpholino groups. The 2-methoxyethyl group at N2 is less common than phenethyl or aryl substituents .
- Molecular Weight : The target’s molecular weight (~393.4) is intermediate compared to bulkier analogs like compound 8 (423.26) and smaller ones like compound 28 (351.1) .
- Polarity: The isonicotinoyl group (pyridine ring) may enhance solubility in aqueous media compared to purely hydrophobic substituents like cycloheptyl .
Antiviral Activity (HIV Entry Inhibition)
Several oxalamides in the evidence were designed as HIV entry inhibitors targeting the CD4-binding site :
Biological Activity
N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities related to cancer treatment. This article provides a detailed overview of its biological activity, including relevant research findings and case studies.
Chemical Structure and Properties
The compound has a complex structure, which can be summarized as follows:
- Molecular Formula : C₁₃H₁₈N₄O₃
- Molecular Weight : 270.31 g/mol
- CAS Number : 953171-45-4
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈N₄O₃ |
| Molecular Weight | 270.31 g/mol |
| CAS Number | 953171-45-4 |
The biological activity of this compound is primarily attributed to its interaction with various protein targets, particularly kinases involved in cancer progression. The compound has shown potential as an inhibitor of the c-KIT kinase, which plays a crucial role in several malignancies, including gastrointestinal stromal tumors (GISTs).
Inhibition of c-KIT Kinase
Recent studies have demonstrated that this compound exhibits significant inhibitory effects on c-KIT activity. For instance, in vitro assays indicated that the compound could effectively inhibit cell proliferation in GIST cell lines, suggesting its potential as a therapeutic agent:
- GIST-T1 Cell Line : GI50 = 0.021 μM
- GIST-882 Cell Line : GI50 = 0.043 μM
These values indicate that this compound is highly potent against these cancer cell lines, outperforming many existing treatments .
Case Study 1: Preclinical Evaluation
In a preclinical evaluation involving xenograft models, the compound was administered to mice inoculated with GIST-T1 cells. The results showed a marked reduction in tumor growth without significant toxicity to the host organisms. This study underscores the potential of this compound as a promising candidate for further clinical development .
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR study revealed critical insights into the compound's design and efficacy. Modifications to the piperidine and methoxyethyl groups significantly influenced the inhibitory activity against c-KIT:
| Compound Variant | GI50 (μM) | Observations |
|---|---|---|
| Original Compound | 0.021 | High potency against GISTs |
| Variant A | 0.49 | Loss of activity with hydrogen substitution at R4 |
| Variant B | >10 | Complete loss of activity with electron-donating group substitution |
These findings suggest that specific structural features are essential for maintaining biological activity, guiding future synthesis efforts towards more effective derivatives .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves (i) preparing the 1-isonicotinoylpiperidine intermediate via nucleophilic substitution between isonicotinic acid derivatives and piperidine under basic conditions, followed by (ii) oxalamide formation using oxalyl chloride or activated oxalate esters. Reaction optimization includes maintaining low temperatures (0–5°C) to minimize side reactions and using anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the oxalamide linkage (δ ~8.5–9.0 ppm for amide protons) and piperidine/pyridine ring conformations.
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : Identify carbonyl stretches (C=O at ~1650–1700 cm) and aromatic C-H bending.
Cross-referencing with analogous oxalamides (e.g., piperidinyl-methyl derivatives) is essential for accurate assignments .
Q. How can solubility and stability be assessed for in vitro assays?
- Methodology :
- Solubility : Test in DMSO (primary solvent for stock solutions) and aqueous buffers (PBS, pH 7.4) using dynamic light scattering (DLS) to detect aggregation.
- Stability : Conduct HPLC-UV at 24-, 48-, and 72-hour intervals under assay conditions (e.g., 37°C, pH 7.4). Compare retention times to detect degradation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 2-methoxyethyl group in target binding?
- Methodology :
- Synthesize analogs with modified alkoxy groups (e.g., ethoxy, propoxy) and compare binding affinities via surface plasmon resonance (SPR) or fluorescence polarization assays.
- Use molecular docking to map hydrophobic interactions between the methoxyethyl group and target pockets (e.g., kinase ATP-binding sites).
- Validate with mutagenesis studies on residues predicted to interact with the substituent .
Q. What strategies resolve contradictory data in biological activity between in vitro and cell-based assays?
- Methodology :
- Membrane Permeability : Measure logP values (octanol/water) and use Caco-2 cell models to assess passive diffusion.
- Efflux Transporters : Test in the presence of inhibitors (e.g., verapamil for P-gp) to identify transporter-mediated efflux.
- Metabolic Stability : Perform liver microsome assays to detect rapid metabolite formation that may reduce cellular efficacy .
Q. How can reaction scalability challenges be addressed for multi-gram synthesis?
- Methodology :
- Optimize stoichiometry in piperidine acylation (1.2–1.5 eq of isonicotinic acid chloride) to reduce unreacted starting material.
- Replace oxalyl chloride with less hazardous coupling agents (e.g., EDCI/HOBt) for safer large-scale reactions.
- Implement flow chemistry for exothermic steps (e.g., acylations) to improve temperature control and yield .
Key Considerations
- Contradictions : Variability in reported yields (Table 1) highlights the need for solvent-specific optimization (e.g., dichloromethane vs. DMF).
- Advanced Techniques : SPR and mutagenesis are critical for validating SAR hypotheses beyond computational docking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
